![molecular formula C10H20ClNO2 B1455019 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride CAS No. 1214690-59-1](/img/structure/B1455019.png)
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
Overview
Description
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, also known as MPHP HCl, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to pyrovalerone and cathinone, and it has been found to have a high potential for abuse and addiction. MPHP HCl is commonly used in scientific research, and it has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Proteomics Research
3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product in proteomics research due to its unique properties .
Synthesis of Biologically Active Substances
This chemical serves as a precursor in the synthesis of biologically active substances. For example, it has been used in the enantioselective reduction of 2,3-disubstituted indenopyridine during the synthesis of 11β-hydroxysteroid dehydrogenase type 1 inhibitors . These inhibitors are significant for treating diseases associated with cortisol abnormalities .
Chemical Synthesis
In the field of chemical synthesis, 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is employed as a reactant. It’s involved in the modification of 3-amidinophenylalanine-derived matriptase inhibitors and in reactions between Weinreb amides and 2-magnesiated oxazoles .
NAmPRTase Inhibitors Production
The compound is also a reactant for the synthesis of NAmPRTase inhibitors. These inhibitors are crucial for the study of cancer as they play a role in the NAD salvage pathway, which is essential for cell survival and proliferation .
Development of FK866 Analogs
Another application is in the development of FK866 analogs. FK866 is a known NAD salvage inhibitor, and analogs of this compound can be synthesized using 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride as a reactant. These analogs have potential therapeutic applications in cancer treatment .
properties
IUPAC Name |
3-methyl-2-piperidin-1-ylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)9(10(12)13)11-6-4-3-5-7-11;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZSMGQDDHZOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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